

Application Notes and Protocols for AMG 333 in In Vivo Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of **AMG 333**, a potent and selective TRPM8 antagonist. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **AMG 333** in relevant animal models.

Introduction

AMG 333 is a highly selective and orally bioavailable antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[3] It is expressed in a subset of sensory neurons and has been implicated in various physiological and pathophysiological processes, including pain and migraine.[3][4] **AMG 333** has been investigated as a clinical candidate for the treatment of migraine.[3][4]

Quantitative Data Summary

The following table summarizes the effective dosages of **AMG 333** in preclinical rat models. The data highlights the dose-dependent efficacy of **AMG 333** in blocking TRPM8-mediated responses.

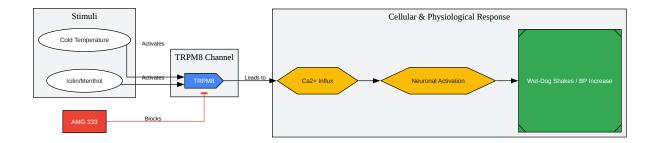


Animal Model	Species	Administrat ion Route	Dosage (mg/kg)	Effect	Reference
Icilin-Induced Wet-Dog Shakes	Sprague- Dawley Rat	Oral (p.o.), single dose	0.6, 1, 3	Dose- dependent inhibition of wet-dog shakes. 3 mg/kg resulted in full inhibition.	[1][2]
Cold Pressor Test (Blood Pressure)	Sprague- Dawley Rat	Oral (p.o.), single dose	1, 3	Dose- dependent inhibition of cold-induced blood pressure elevation. 3 mg/kg fully blocked the response.	[1][2]

Signaling Pathway of TRPM8 and Inhibition by AMG 333

The following diagram illustrates the mechanism of TRPM8 channel activation and its antagonism by **AMG 333**.





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Caption: TRPM8 activation by stimuli and inhibition by AMG 333.

Experimental Protocols Formulation of AMG 333 for Oral Administration

For in vivo studies in rats, **AMG 333** can be formulated for oral gavage using one of the following vehicles. It is recommended to prepare the formulation on the day of the experiment.

Vehicle Options:

- Option A (Surfactant/Co-solvent Mixture):
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
 - Note: This formulation results in a clear solution with a solubility of at least 2.17 mg/mL.[2]



- Option B (Cyclodextrin-based):
 - 10% DMSO
 - 90% (20% SBE-β-CD in Saline)
 - Note: This also provides a clear solution with a solubility of at least 2.17 mg/mL.[2]
- Option C (Oil-based):
 - 10% DMSO
 - 90% Corn Oil
 - Note: This formulation is also a clear solution with a solubility of at least 2.17 mg/mL.[2]

Preparation Steps (Example using Option A):

- Weigh the required amount of AMG 333.
- Dissolve AMG 333 in DMSO.
- Add PEG300 and mix thoroughly.
- Add Tween-80 and vortex until the solution is homogenous.
- Finally, add saline to reach the final volume and mix well.

Icilin-Induced Wet-Dog Shake (WDS) Model

This model is used to assess the in vivo target engagement of TRPM8 antagonists.

Materials:

- Sprague-Dawley rats
- AMG 333 formulation
- Icilin solution (dissolved in a suitable vehicle, e.g., DMSO and saline)



- Oral gavage needles
- Intraperitoneal (i.p.) injection needles and syringes
- Observation chambers

Procedure:

- Fast the rats overnight with free access to water.
- Administer the AMG 333 formulation or vehicle orally (p.o.) to the rats at the desired dose (e.g., 0.6, 1, or 3 mg/kg). A typical administration volume is 5-10 mL/kg.
- After a pre-treatment period (typically 30-60 minutes), administer icilin intraperitoneally (i.p.)
 at a dose known to induce robust wet-dog shakes (e.g., 2.5 mg/kg).[5][6]
- Immediately place the rat in an observation chamber.
- Record the number of wet-dog shakes over a specified period (e.g., 30 minutes). A wet-dog shake is characterized by a rapid, rotational shaking of the head and body.
- Compare the number of wet-dog shakes in the AMG 333-treated groups to the vehicle-treated group.

Cold Pressor Test for Blood Pressure

This model evaluates the ability of **AMG 333** to block physiological responses to a cold stimulus.

Materials:

- Sprague-Dawley rats
- AMG 333 formulation
- Equipment for measuring blood pressure and heart rate in rats (e.g., tail-cuff plethysmography or telemetry)
- A container with ice-cold water (approximately 0.5-4°C)



Oral gavage needles

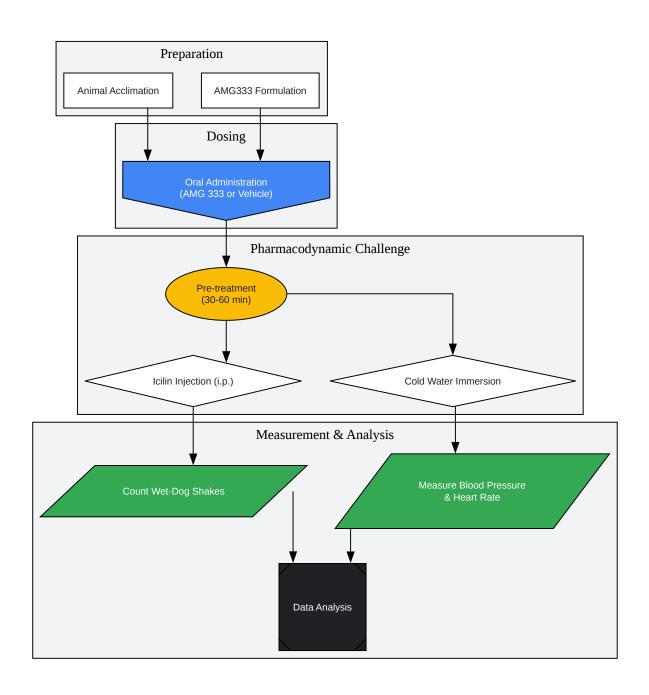
Procedure:

- Acclimatize the rats to the blood pressure measurement apparatus to minimize stressinduced fluctuations.
- Administer the AMG 333 formulation or vehicle orally (p.o.) at the desired dose (e.g., 1 or 3 mg/kg).
- After a pre-treatment period (e.g., 60 minutes), measure the baseline blood pressure and heart rate.
- Induce the cold pressor test by immersing the rat's limbs and ventral half of the body in icecold water for 2 minutes.[1]
- Continuously or intermittently measure blood pressure and heart rate during the 2-minute immersion and for a recovery period afterward.
- Calculate the change in mean arterial pressure and heart rate from baseline in response to the cold stimulus.
- Compare the cardiovascular responses in the AMG 333-treated groups to the vehicle-treated group.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo efficacy study of AMG 333.





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Caption: General experimental workflow for in vivo studies of AMG 333.



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